1,4-Anhydro-d-mannitol

説明

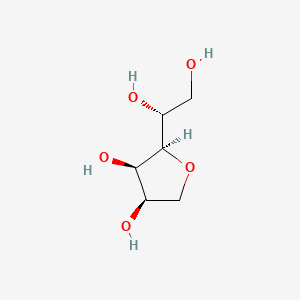

1,4-Anhydro-d-mannitol is a sugar alcohol derived from the dehydration of mannitol, a naturally occurring polyol. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1,4-Anhydro-d-mannitol is typically synthesized through the mono-dehydration of mannitol. This process involves the removal of a single water molecule from mannitol, resulting in the formation of mannitan. The reaction is often catalyzed by acids or enzymes and can be carried out under mild conditions to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of mannitan can be achieved through microbial fermentation, enzymatic synthesis, or chemical dehydration. Among these methods, biotechnological production using low-cost substrates has gained attention due to its environmental and economic advantages .

化学反応の分析

Types of Reactions

1,4-Anhydro-d-mannitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced back to mannitol under specific conditions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of mannitan, such as mannitan esters, ethers, and other functionalized compounds.

科学的研究の応用

Biochemical Applications

1,4-Anhydro-D-mannitol functions as a carbohydrate metabolism regulator. Its potential therapeutic effects have been explored in various contexts:

- Diabetes Management : Research indicates that this compound can modulate glucose transport mechanisms, particularly through the GLUT5 transporter. It has been shown to inhibit fructose uptake in cancer cells, suggesting its application in cancer therapy.

- Cancer Research : The compound selectively binds to GLUT5, which is overexpressed in certain tumors. This property enables the development of targeted imaging probes for cancer diagnostics .

Pharmaceutical Applications

The pharmaceutical industry is investigating this compound for its role in drug formulation and delivery systems:

- Drug Delivery Systems : Its stability and ability to enhance drug solubility make it suitable for formulations requiring controlled release. Studies have demonstrated improved stability and release profiles when incorporated into polymeric matrices.

- Therapeutic Agents : The compound acts as an antimetabolic agent in treatments for metabolic disorders. Its similarity to natural sugars allows it to be utilized effectively in various therapeutic contexts.

Material Science Applications

In material science, this compound is being investigated for its potential as a gelling agent and stabilizer:

- Gelling Agents : Recent studies have focused on developing low-molecular-weight gelling agents based on this compound, which exhibit desirable properties such as electrical neutrality and stability under various conditions.

- Polymerization Studies : The compound has been utilized in selective polymerization processes to create novel materials with specific properties, including the synthesis of cyclic sugar derivatives that serve as building blocks for advanced materials.

Case Study 1: Cancer Imaging Probes

A study highlighted the synthesis of C-3-modified derivatives of 2,5-anhydro-D-mannitol analogs that showed enhanced binding to GLUT5 transporters in breast cancer cells. These findings suggest that such modifications could lead to the development of high-affinity imaging probes for tumors expressing GLUT5 .

Case Study 2: Drug Formulation

Research demonstrated the incorporation of this compound into polymeric drug delivery systems. Results indicated improved stability and release profiles compared to traditional formulations, showcasing its potential in pharmaceutical applications.

The biological activities of this compound are primarily attributed to its osmotic properties:

- Osmotic Effects : By increasing the osmolarity of solutions, it facilitates water movement across cell membranes. This property is beneficial in clinical settings requiring rapid fluid shifts .

- Enzyme Activity Modulation : The compound influences carbohydrate metabolism and enzyme activity. It has been employed as a substrate in various enzymatic reactions, providing insights into metabolic pathways .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Biochemical | Diabetes management, cancer research | Modulates glucose transport; inhibits fructose uptake |

| Pharmaceutical | Drug delivery systems, therapeutic agents | Enhances drug solubility; acts as an antimetabolic agent |

| Material Science | Gelling agents, polymerization studies | Develops stable gelling agents; creates novel materials |

作用機序

1,4-Anhydro-d-mannitol exerts its effects primarily through its osmotic properties. It increases the osmolarity of solutions, which can lead to the movement of water across cell membranes. This property is particularly useful in medical applications, such as reducing intracranial pressure and promoting diuresis .

類似化合物との比較

Similar Compounds

Mannitol: The parent compound from which mannitan is derived.

Sorbitol: Another sugar alcohol with similar properties but different applications.

Xylitol: A sugar alcohol used primarily as a sweetener.

Uniqueness

1,4-Anhydro-d-mannitol is unique due to its specific osmotic properties and its ability to form various derivatives through chemical reactions. Its versatility makes it valuable in multiple fields, from pharmaceuticals to industrial applications .

特性

IUPAC Name |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYAEWCLZODPBN-KVTDHHQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401314109 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7726-97-8, 34828-64-3 | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannitan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-D-mannitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MANNITAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。